molecular formula C7H4Cl2F3N B1529867 2-Chloro-4-chloromethyl-5-(trifluoromethyl)pyridine CAS No. 1227606-36-1

2-Chloro-4-chloromethyl-5-(trifluoromethyl)pyridine

Cat. No.: B1529867
CAS No.: 1227606-36-1
M. Wt: 230.01 g/mol
InChI Key: CJEMJLFWYHXYRR-UHFFFAOYSA-N
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Description

2-Chloro-4-chloromethyl-5-(trifluoromethyl)pyridine is a halogenated aromatic heterocyclic organic compound. It contains a pyridine ring substituted with chlorine, chloromethyl, and trifluoromethyl groups. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-chloromethyl-5-(trifluoromethyl)pyridine typically involves multiple steps One common method starts with the chlorination of pyridine derivatives to introduce chlorine atoms at specific positions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-chloromethyl-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions at the chlorine or trifluoromethyl positions can yield a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-Chloro-4-chloromethyl-5-(trifluoromethyl)pyridine has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.

  • Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-4-chloromethyl-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

  • 2-Chloro-4-(trifluoromethyl)phenol

Uniqueness: 2-Chloro-4-chloromethyl-5-(trifluoromethyl)pyridine is unique due to its specific combination of chlorine, chloromethyl, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable in various applications.

Properties

IUPAC Name

2-chloro-4-(chloromethyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-2-4-1-6(9)13-3-5(4)7(10,11)12/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEMJLFWYHXYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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